molecular formula C7H7BrN4 B1379021 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 1363381-37-6

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No. B1379021
M. Wt: 227.06 g/mol
InChI Key: UYEMFLMLPQXQHD-UHFFFAOYSA-N
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Description

“4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been associated with the inhibition of Tropomyosin receptor kinases (TRKs), which are linked to the proliferation and differentiation of cells . Overexpression and continuous activation of TRKs can lead to cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One method involves scaffold hopping and computer-aided drug design . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex and involves various functional groups . The structure of TRK proteins, which these derivatives inhibit, consists of an extracellular domain that combines with endogenous ligands, an intercellular domain, and a transmembrane domain .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized through various chemical reactions . These reactions involve the use of different catalysts and conditions, leading to the formation of the desired products .

Scientific Research Applications

1. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Application Summary : This research focuses on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Results : The advantages and drawbacks of each method are considered .

2. TRK Inhibitors

  • Application Summary : This research involves the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinases (TRK) inhibitors .
  • Methods : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
  • Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Future Directions

The future directions for the study of “4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine” and its derivatives could involve further exploration of their potential in inhibiting TRKs . This could lead to the development of new treatments for cancers caused by the overexpression and continuous activation of TRKs .

properties

IUPAC Name

3-bromo-2-methylpyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-6(8)5-4(9)2-3-10-7(5)11-12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMFLMLPQXQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=CC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220410
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

CAS RN

1363381-37-6
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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